Comparative Orthostatic and Electrocardiographic Safety Profile of Imipramine N-oxide vs. Imipramine in Intravenous Administration
In a direct head-to-head clinical comparison of intravenous administration, imipramine N-oxide demonstrated a superior cardiovascular safety profile compared to imipramine. Three age- and sex-matched groups of 10 patients each received escalating intravenous doses (25 mg to 150-175 mg) of imipramine, chlorimipramine, and imipramine N-oxide, respectively, administered as single daily infusions over 1 hour. The frequency of orthostatic abnormalities and ECG changes was markedly higher in the imipramine-treated group than in the imipramine N-oxide group. While the imipramine group exhibited clear adverse cardiovascular findings, the imipramine N-oxide group showed substantially fewer orthostatic abnormalities and ECG alterations, and no statistically significant orthostatic changes were detected in the imipramine N-oxide group [1].
| Evidence Dimension | Incidence of orthostatic abnormalities and ECG changes following intravenous administration |
|---|---|
| Target Compound Data | Fewer orthostatic abnormalities and ECG changes; no statistically significant orthostatic changes detected |
| Comparator Or Baseline | Imipramine (n=10): More orthostatic abnormalities and ECG changes observed |
| Quantified Difference | Qualitatively fewer adverse cardiovascular events in the imipramine N-oxide group; no statistically significant orthostatic changes found in the imipramine N-oxide group |
| Conditions | Intravenous infusion of 25 mg to 150-175 mg over 1 hour in 3 groups of 10 patients each; orthostatic reaction and ECG assessment after 4-5 infusions and after 8-10 infusions |
Why This Matters
For researchers designing preclinical or clinical studies involving tricyclic antidepressants, imipramine N-oxide may be selected over imipramine when minimizing cardiovascular adverse events is a critical experimental or therapeutic consideration.
- [1] Investigation of the orthostatic reaction after intravenous administration of imipramine, chlorimipramine, and imipramine-N-oxide. Acta Psychiatr Scand. 1976 Jul. View Source
